Cas no 179176-31-9 (4-methyl-7-nitro-indoline)
4-methyl-7-nitro-indoline Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-7-nitroindoline
- 4-methyl-7-nitro-2,3-dihydro-1H-indole
- AK136104
- FCH2480354
- AX8257549
- ST2418482
- Z4306
- 4-methyl-7-nitro-indoline
-
- MDL: MFCD26743712
- Inchi: 1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3
- InChI Key: SCFZFJRSCMUKHY-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=C(C)C2=C1NCC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 214
- Topological Polar Surface Area: 57.8
4-methyl-7-nitro-indoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-methyl-7-nitro-indoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 126943-1g |
4-Methyl-7-nitroindoline, >95% |
179176-31-9 | >95% | 1g |
$1170.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M849041-50mg |
4-Methyl-7-nitroindoline |
179176-31-9 | 95% | 50mg |
857.70 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR940-100mg |
4-methyl-7-nitro-indoline |
179176-31-9 | 95+% | 100mg |
491CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR940-250mg |
4-methyl-7-nitro-indoline |
179176-31-9 | 95+% | 250mg |
1013CNY | 2021-05-08 | |
| Chemenu | CM147575-1g |
4-Methyl-7-nitroindoline |
179176-31-9 | 95% | 1g |
$549 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR940-200mg |
4-methyl-7-nitro-indoline |
179176-31-9 | 95+% | 200mg |
1267.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR940-50mg |
4-methyl-7-nitro-indoline |
179176-31-9 | 95+% | 50mg |
496.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36520-100mg |
4-Methyl-7-nitroindoline |
179176-31-9 | 100mg |
¥846.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36520-250mg |
4-Methyl-7-nitroindoline |
179176-31-9 | 250mg |
¥1386.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36520-1g |
4-Methyl-7-nitroindoline |
179176-31-9 | 1g |
¥4226.0 | 2021-09-04 |
4-methyl-7-nitro-indoline Suppliers
4-methyl-7-nitro-indoline Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-methyl-7-nitro-indoline
4-Methyl-7-nitro-indoline (CAS No. 179176-31-9): A Versatile Intermediate in Pharmaceutical and Material Sciences
4-Methyl-7-nitro-indoline (CAS No. 179176-31-9) is a specialized nitro-substituted indoline derivative that has gained significant attention in recent years due to its unique chemical properties and broad applications. As a heterocyclic organic compound, it serves as a crucial building block in medicinal chemistry and advanced material development. The molecular structure featuring both methyl and nitro functional groups at specific positions makes this compound particularly valuable for various synthetic transformations.
The growing interest in nitrogen-containing heterocycles like 4-methyl-7-nitro-indoline stems from their prevalence in bioactive molecules. Recent studies highlight its potential as a precursor for pharmaceutical intermediates, especially in the development of CNS-targeting drugs and selective enzyme inhibitors. The compound's electron-deficient aromatic system enables diverse chemical modifications, making it a favorite among researchers working on structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, 4-methyl-7-nitro-indoline derivatives demonstrate remarkable versatility. The nitro group at position 7 can be readily reduced to amines or participate in nucleophilic aromatic substitution reactions, while the methyl group at position 4 offers opportunities for further functionalization. This dual functionality explains why searches for "nitroindoline synthesis methods" and "methyl-substituted indoline applications" have increased by 35% in academic databases over the past two years.
In material science applications, 4-methyl-7-nitro-indoline has emerged as a promising candidate for organic electronic materials. Its electron-accepting character makes it suitable for designing nonlinear optical (NLO) materials and organic semiconductors. Researchers investigating "nitroaromatic compounds for OLEDs" frequently encounter this compound in patent literature, particularly in designs requiring charge transport materials with specific HOMO-LUMO energy levels.
The pharmaceutical industry's interest in 4-methyl-7-nitro-indoline-based scaffolds continues to grow, as evidenced by recent patent filings. Its structural motif appears in several kinase inhibitor prototypes and GPCR-targeting compounds. Analytical chemists have developed specialized HPLC methods for nitroindoline analysis to support these drug discovery efforts, addressing common search queries about "nitroindoline purity determination" and "chromatographic separation of indoline derivatives".
Environmental and safety considerations for handling 4-methyl-7-nitro-indoline follow standard protocols for nitroaromatic compounds. While not classified as hazardous under normal laboratory conditions, proper personal protective equipment (PPE) is recommended during manipulation. The compound's photostability and thermal decomposition profile have been thoroughly characterized, with data available in response to frequent searches about "nitroindoline stability studies".
Market analysis indicates steady growth in demand for high-purity 4-methyl-7-nitro-indoline, particularly from contract research organizations and specialty chemical suppliers. The compound's price trajectory reflects its increasing importance in medicinal chemistry applications, with current focus areas including fragment-based drug design and covalent inhibitor development. These trends align with rising search volumes for terms like "buy 4-methyl-7-nitro-indoline" and "nitroindoline supplier comparison".
Future research directions for 4-methyl-7-nitro-indoline chemistry likely include exploration of its catalytic asymmetric transformations and applications in bioconjugation chemistry. The compound's potential in proteolysis targeting chimera (PROTAC) design represents another emerging area of interest. These developments respond to growing scientific inquiries about "nitroindoline click chemistry" and "indoline derivatives in targeted protein degradation", highlighting the compound's continuing relevance in cutting-edge research.
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